molecular formula C14H21ClN4O2 B1464079 (R)-tert-butyl 3-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate CAS No. 1207852-36-5

(R)-tert-butyl 3-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Cat. No. B1464079
CAS RN: 1207852-36-5
M. Wt: 312.79 g/mol
InChI Key: WSLQUFJVWLWMKM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl 3-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate, or (R)-t-Bu-Cl-Pyz-Pip-COOH, is a synthetic compound that has been studied extensively in the past few decades due to its potential applications in a variety of scientific fields. This molecule is a carboxylate ester of a tert-butyl-substituted piperidine, and contains a 6-chloropyrazin-2-ylamino group. It is a chiral molecule, with the R-configuration being the most common form. The compound has been studied for its potential use in the synthesis of drugs, as well as for its biochemical and physiological effects.

Scientific Research Applications

(R)-t-Bu-Cl-Pyz-Pip-COOH has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as the anticonvulsant drug gabapentin and the anti-inflammatory drug etodolac. It has also been used in the synthesis of the anti-tumor drug vinorelbine. Additionally, the compound has been studied for its potential use in the synthesis of other compounds, such as dyes and polymers.

Mechanism of Action

The exact mechanism of action of (R)-t-Bu-Cl-Pyz-Pip-COOH is not yet fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought that the compound may also act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
Studies have suggested that (R)-t-Bu-Cl-Pyz-Pip-COOH may have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anticonvulsant, and anti-tumor properties. Additionally, it has been shown to have a number of other effects, such as analgesic, anti-oxidant, and anti-apoptotic activities.

Advantages and Limitations for Lab Experiments

(R)-t-Bu-Cl-Pyz-Pip-COOH has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its relatively low cost, which makes it an attractive option for many researchers. Additionally, the compound is relatively easy to synthesize, and can be purified using a variety of methods. However, the compound is highly toxic, and should be handled with extreme care. Furthermore, the compound is unstable and can be easily degraded in the presence of light and heat.

Future Directions

Despite the extensive research that has been conducted on (R)-t-Bu-Cl-Pyz-Pip-COOH, there are still a number of potential future directions for research. These include further studies on the compound’s mechanism of action and its potential uses in the synthesis of drugs and other compounds. Additionally, further research could be conducted on the compound’s biochemical and physiological effects, as well as its potential applications in other fields, such as the development of new materials.

properties

IUPAC Name

tert-butyl (3R)-3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(9-19)17-12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQUFJVWLWMKM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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